8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound belonging to the class of purine derivatives.
Preparation Methods
The synthesis of 8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps. One common synthetic route includes the condensation of appropriate aldehydes with purine derivatives under specific reaction conditions. The reaction typically involves the use of solvents like isopropyl alcohol and catalysts such as piperidine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Mechanism of Action
The mechanism of action of 8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to induce apoptosis in cancer cells is linked to its effect on lysosomes and mitochondria .
Comparison with Similar Compounds
Similar compounds to 8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include other purine derivatives with phenyl moieties. These compounds often share similar biological activities but differ in their specific molecular targets and pathways. For example:
2,6-diamine-9H-purine derivatives: These compounds are also studied for their anticancer properties and enzyme inhibition activities.
Triazolyl purines: Known for their fluorescent properties and use in biochemical studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N5O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O3/c1-4-8-23-16(24)14-15(20(2)18(23)25)19-17-21(9-10-22(14)17)12-6-5-7-13(11-12)26-3/h5-7,11H,4,8-10H2,1-3H3 |
InChI Key |
HNHXQXOEZGLULY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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